N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide
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Overview
Description
N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . Subsequent steps involve the introduction of the 4-methylphenyl group and the carbothioamide moiety through various organic transformations. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents include halogens and sulfonyl chlorides.
Cycloaddition: Indole derivatives are known to participate in cycloaddition reactions, forming complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components of the bacterial cell wall, leading to cell death . The exact molecular pathways and targets are still under investigation, but docking studies have shown promising interactions with key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-2-carboxamide: Known for its antimicrobial properties.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral activities.
Properties
CAS No. |
841211-31-2 |
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Molecular Formula |
C19H19N3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide |
InChI |
InChI=1S/C19H19N3S/c1-13-6-8-14(9-7-13)20-19(23)22-11-10-18-16(12-22)15-4-2-3-5-17(15)21-18/h2-9,21H,10-12H2,1H3,(H,20,23) |
InChI Key |
QSVDUDFVWKUFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCC3=C(C2)C4=CC=CC=C4N3 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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